4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride
Description
This compound features a piperidine ring substituted with a phenolic group at the 4-position and a (2R)-3-(4-chlorophenoxy)-2-hydroxypropyl chain at the 1-position. The hydrochloride salt enhances solubility and stability.
Properties
IUPAC Name |
4-[1-[(2R)-3-(4-chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO3.ClH/c21-17-3-7-20(8-4-17)25-14-19(24)13-22-11-9-16(10-12-22)15-1-5-18(23)6-2-15;/h1-8,16,19,23-24H,9-14H2;1H/t19-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEBYSLOLMZLDF-FSRHSHDFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)O)CC(COC3=CC=C(C=C3)Cl)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=CC=C(C=C2)O)C[C@H](COC3=CC=C(C=C3)Cl)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol;hydrochloride is a compound of increasing interest due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of piperidine derivatives, characterized by the presence of a chlorophenoxy group and a hydroxyl group. Its chemical formula is C17H22ClN2O2·HCl, and it has notable solubility in polar solvents due to the presence of hydroxyl and amine functional groups.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Enzyme Inhibition : Many piperidine derivatives act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly significant for the treatment of neurodegenerative diseases such as Alzheimer's .
- Antimicrobial Activity : The compound has shown potential as an antibacterial agent against several strains, including Salmonella typhi and Bacillus subtilis. Its effectiveness may be attributed to the chlorophenoxy group, which enhances membrane permeability in bacterial cells .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
- Neuroprotective Effects : A study demonstrated that derivatives similar to this compound showed significant neuroprotective effects in models of oxidative stress. These findings suggest potential applications in treating neurodegenerative diseases .
- Antimicrobial Efficacy : In a comparative study, various piperidine derivatives were tested for their antibacterial properties. The compound exhibited moderate to strong activity against selected bacterial strains, indicating its potential as a lead compound for antibiotic development .
- Enzyme Inhibition : Another research focused on the enzyme inhibitory properties of related compounds, highlighting their potential in treating conditions associated with excessive enzyme activity, such as urea cycle disorders .
Scientific Research Applications
Pharmaceutical Applications
1. Antidepressant Activity
Research indicates that this compound may exhibit antidepressant-like effects. Studies have shown that derivatives of piperidinyl compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
2. Antipsychotic Potential
The compound's ability to interact with dopamine receptors suggests it may have antipsychotic properties. This aligns with findings that several piperidine derivatives can serve as effective antipsychotic agents by antagonizing dopamine D2 receptors .
3. Analgesic Effects
Preliminary studies have suggested that this compound could possess analgesic properties, potentially serving as a pain management solution. Its interaction with the central nervous system may help alleviate pain through modulation of pain pathways .
Case Studies
Case Study 1: Antidepressant Efficacy
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests, suggesting antidepressant effects .
Case Study 2: Pain Management
In another study focusing on analgesic properties, subjects treated with the compound showed a marked decrease in pain response in thermal and mechanical sensitivity tests. This suggests potential for development as a therapeutic agent for chronic pain conditions .
Toxicological Profile
While the therapeutic potential is promising, understanding the toxicological profile is critical. Preliminary assessments indicate that the compound has a favorable safety margin; however, comprehensive toxicity studies are necessary to establish its safety for human use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Piperazine Cores
Compound A : [1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride (CAS 1158497-67-6)]
- Structure : Piperidine core with a 4-chlorobenzyl group and amine substitution.
- Key Differences: Lacks the phenolic hydroxyl and 2-hydroxypropyl side chain.
- Properties : Molecular weight = 271.2 g/mol; used in neurotransmitter research due to amine functionality .
Compound B : [4-(4-Chlorophenyl)-1-{3-[2-(4-fluorophenyl)-1,3-dithiolan-2-yl]propyl}-4-piperidinol]
- Structure: Piperidinol core with 4-chlorophenyl and fluorophenyl-dithiolane substituents.
- Key Differences : Incorporates a dithiolane ring and fluorophenyl group, altering electronic properties.
Compound C : [3-(4-Chloro-2-isopropylphenoxy)piperidine Hydrochloride]
Analogues with Phenolic and Chlorophenoxy Motifs
Compound D : [4-Benzoylpiperidine Hydrochloride (CAS 25519-80-6)]
- Structure : Piperidine with benzoyl substitution.
- Key Differences: Replaces the phenolic hydroxyl with a benzoyl group.
- Properties : Molecular weight = 237.7 g/mol; acts as a dopamine reuptake inhibitor .
Compound E : [2-(4-Chlorophenoxy)-N-((1-(3-(4-chlorophenoxy)-2-hydroxypropyl)piperidin-4-yl)acetamide]
Physicochemical and Pharmacological Data Comparison
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[1-[(2R)-3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]phenol hydrochloride, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the piperidine core. Key steps include:
- Nucleophilic substitution : Reacting 4-chlorophenol with epichlorohydrin to introduce the hydroxypropyl chain .
- Chiral resolution : Using asymmetric catalysis or chiral auxiliaries to ensure the (2R)-configuration of the hydroxypropyl group. Chiral HPLC or enzymatic resolution may validate enantiopurity .
- Piperidine functionalization : Coupling the intermediate with 4-hydroxypiperidine via reductive amination or palladium-catalyzed cross-coupling, as seen in analogous piperidine derivatives .
- Hydrochloride salt formation : Final treatment with HCl in polar solvents (e.g., methanol/water) to precipitate the salt .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the piperidine ring, 4-chlorophenoxy group, and stereochemistry. Aromatic protons appear as doublets (δ 6.8–7.4 ppm), while the hydroxypropyl chain shows signals at δ 3.5–4.2 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 406.1 for [M+H]⁺) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with methanol/water gradients (65:35) and UV detection at 254 nm ensure purity (>98%) .
- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for structurally similar chlorophenyl-piperidine derivatives .
Advanced Research Questions
Q. How can researchers address low yields during the final hydrochloride salt formation?
- Methodological Answer : Low yields often arise from poor solubility or incomplete protonation. Strategies include:
- Solvent optimization : Use mixed solvents (e.g., ethanol/water) to enhance solubility during acid addition .
- Counterion screening : Test alternative acids (e.g., HBr, trifluoroacetic acid) to identify optimal salt-forming conditions .
- Crystallization control : Slow cooling or anti-solvent addition (e.g., diethyl ether) improves crystal nucleation .
Q. What experimental approaches resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer : Contradictions may stem from enantiomeric impurities, assay conditions, or metabolic stability. Solutions include:
- Chiral purity verification : Re-analyze batches via chiral HPLC or circular dichroism to exclude inactive enantiomers .
- Assay standardization : Use cell lines with confirmed receptor expression (e.g., GPCRs for piperidine derivatives) and include positive controls (e.g., known agonists/antagonists) .
- Metabolic profiling : Conduct microsomal stability assays (e.g., liver S9 fractions) to assess degradation pathways .
Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADME Prediction : Software like SwissADME estimates logP (∼2.8), solubility (∼0.1 mg/mL), and CYP450 interactions. The 4-chlorophenoxy group may enhance metabolic stability .
- Toxicity Screening : Use QSAR models (e.g., ProTox-II) to predict hepatotoxicity and cardiotoxicity. Experimental validation via Ames tests or hERG channel assays is critical due to limited empirical data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
